Tilmicosin phosphate

Overview

Description

Tilmicosin Phosphate is a macrolide antibiotic primarily used in veterinary medicine. It is synthesized from tylosin and exhibits enhanced activity against certain bacterial strains, including Pasteurella multocida and Pasteurella haemolytica . This compound is particularly effective in treating bovine respiratory disease and enzootic pneumonia in sheep .

Mechanism of Action

Target of Action

Tilmicosin phosphate is a semi-synthetic macrolide antibiotic . It is primarily used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia haemolytica . The primary target of this compound is the 50S ribosomal subunit of the bacteria . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

This compound exerts its antibacterial action by inhibiting bacterial protein synthesis . It binds reversibly to the 50S ribosomal subunit, inhibiting the activity of translocase and interfering with the translocation process of the ribosome . This obstruction of peptide elongation and protein synthesis makes this compound a bacteriostatic agent during the growth phase . Additionally, this compound enhances the bactericidal activity of macrophages .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it interferes with the translocation process of the ribosome, obstructing peptide elongation and protein synthesis . This disruption in protein synthesis leads to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by rapid absorption, slow elimination, and a large apparent volume of distribution . The PK/PD parameter of AUC/MIC (The area under the concentration–time curve divided by the minimal inhibitory concentration) correlates well with the anti-mycoplasmal efficacy .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from growing and reproducing . This leads to a reduction in the population of the bacteria, thereby treating the infection .

Action Environment

The action of this compound can be influenced by environmental factors . Its solubility in water and distribution between aqueous and organic phases is strongly pH-dependent . Therefore, the pH of the environment can affect the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Tilmicosin phosphate plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation, which ultimately leads to bacterial cell death . The compound interacts with various enzymes and proteins involved in bacterial protein synthesis, including peptidyl transferase. This interaction inhibits the elongation of the peptide chain, thereby exerting its antibacterial effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways and gene expression. For instance, it has been shown to modulate the phosphorylation of mitogen-activated protein kinases, such as extracellular signal-regulated kinase (ERK) and p38, which are involved in the inflammatory response . This modulation can impact cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis . Additionally, this compound acts as a calcium channel blocker, which can affect cellular processes in both bacterial and mammalian cells . This dual mechanism of action contributes to its effectiveness as an antibiotic.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that this compound can maintain its antibacterial activity for extended periods, but its stability and effectiveness can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats respiratory infections in livestock. At higher doses, this compound can cause toxic effects, such as cardiotoxicity and nephrotoxicity . Studies in pigs have shown that doses above 50 mg/kg can lead to significant antibacterial effects, but also increase the risk of adverse effects . It is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver. The metabolic pathways involve the conversion of this compound to its active metabolites, which are then excreted via bile and urine . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly and distributed widely in tissues, particularly in the lungs, where it exerts its antibacterial effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Its localization in specific tissues, such as the lungs, enhances its therapeutic efficacy against respiratory infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . In mammalian cells, this compound can localize to various compartments, including the endoplasmic reticulum and mitochondria, where it can affect cellular functions . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tilmicosin Phosphate involves several steps:

Hydrolysis under acidic conditions: Tylosin tartrate is hydrolyzed.

Alkalization extraction: The hydrolyzed product undergoes alkalization extraction.

Amination: The product is then aminated.

Phosphorylation: Phosphoric pentoxide and a small amount of water are added to the amination liquid, leading to a phosphorylation reaction.

Salification: The mixture is fully stirred, leading to salification.

Centrifugation and drying: After solid precipitation, the product is separated by centrifugation and vacuum dried.

Industrial Production Methods: In industrial settings, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of organic solvents like ethyl acetate and isopropyl ether is common, and solvent recovery systems are employed to minimize waste .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups.

Substitution: Substitution reactions are possible at the amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Tilmicosin Phosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying macrolide antibiotics.

Biology: Investigated for its effects on bacterial biofilms and resistance mechanisms.

Medicine: Explored for its potential in treating respiratory infections in animals.

Industry: Utilized in the development of veterinary pharmaceuticals and feed additives.

Comparison with Similar Compounds

Tylosin: The parent compound from which Tilmicosin is synthesized.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Azithromycin: A macrolide with broader spectrum activity.

Uniqueness: Tilmicosin Phosphate is unique due to its enhanced activity against specific bacterial strains and its long-acting formulation, which allows for less frequent dosing in veterinary applications .

Properties

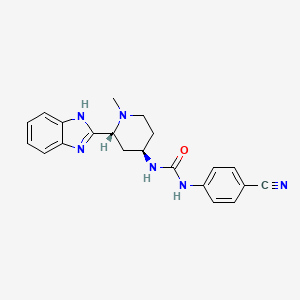

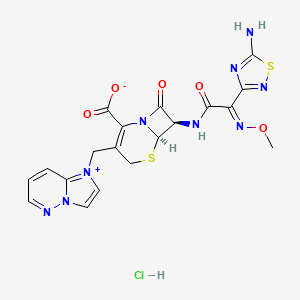

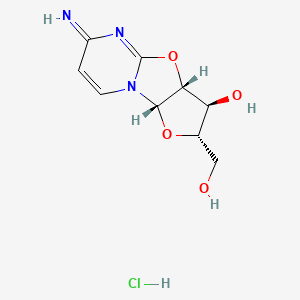

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESIVXZOSKKUDP-ARVJLQODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H83N2O17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019820 | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137330-13-3 | |

| Record name | Tilmicosin phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137330133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilmicosin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [12-{[3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILMICOSIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMH7U1S683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tilmicosin phosphate exert its antibacterial effects?

A1: this compound, a macrolide antibiotic, binds to the 50S ribosomal subunit of susceptible bacteria, primarily targeting Gram-positive bacteria. [] This binding inhibits bacterial protein synthesis, leading to bacterial growth arrest and ultimately, cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C46H80NO13 · H3PO4. Its molecular weight is 908.1 g/mol. []

Q3: How is the structure of this compound determined?

A3: The complete assignment of 1H and 13C NMR spectra for this compound has been achieved through various NMR techniques, including DEPT, HMBC, HMQC, and 1H1H COSY. [] By comparing the 13C NMR chemical shifts of tilmicosin and its phosphate derivative, researchers have pinpointed the exact site of phosphoric acid attachment. []

Q4: this compound is known for its bitter taste. How is this addressed in formulation?

A4: To overcome the palatability challenges of this compound, researchers have explored various formulation strategies. One approach involves encapsulating tilmicosin into resin complexes (using Tulsion® 339 and Eudragit® RS/RL 100) to create taste-masked microspheres. These microspheres, characterized using SEM, exhibited a sustained release profile in kinetic studies, indicating their potential as a long-acting oral formulation. []

Q5: What is the stability of this compound in different formulations?

A5: this compound has been formulated into several dosage forms, including soluble powders and solutions. The stability of these formulations varies depending on factors such as excipients used, storage conditions, and manufacturing processes. [, ]

Q6: Can nanotechnology improve the delivery of tilmicosin?

A6: Yes, nanostructured lipid carriers (NLCs) have shown promise for improving tilmicosin's oral delivery in broiler chickens. Research has explored the use of palmitic acid, lauric acid, and stearic acid as solid lipids to create TMS-loaded NLCs. These NLCs, particularly TMS-sNLCs (using stearic acid), displayed enhanced oral absorption, achieving a relative oral bioavailability of 203.55% compared to a standard this compound solution. [] The improved absorption is thought to be partly due to the NLCs' ability to inhibit P-glycoprotein (P-pg) efflux pumps. []

Q7: What is the pharmacokinetic profile of this compound in broiler chickens?

A7: Following oral administration of this compound (25 mg/kg body weight) to broiler chickens, the drug is rapidly absorbed, reaching a peak plasma concentration (Cmax) of 1.25 ± 0.09 µg/mL at 3.15 ± 0.34 hours post-administration. Tilmicosin exhibits a long elimination half-life (44.3 ± 7.22 h) and a large volume of distribution (Vdarea) of 1.25 ± 0.082 L/kg. []

Q8: How is this compound distributed in the body?

A8: Studies in broiler chickens show that this compound is widely distributed throughout the body, with significant concentrations found in the lungs, liver, kidneys, and muscles. [, ] This wide distribution is particularly important for treating respiratory infections, as tilmicosin exhibits tissue tropism towards the lungs. []

Q9: How long does this compound remain in the body after treatment?

A9: The elimination of this compound varies depending on the species and the tissue. In broiler chickens, tissue residue studies indicated a relatively rapid clearance from most tissues, with tilmicosin becoming undetectable in all tissues except the lungs within 6 days after the last administration. []

Q10: How effective is this compound against Mycoplasma gallisepticum in broiler chickens?

A10: this compound demonstrates high efficacy against Mycoplasma gallisepticum (MG) in broiler chickens, both in vitro and in vivo. The minimum inhibitory concentration (MIC) of tilmicosin against MG was determined to be 0.054 µg/mL, significantly lower than that of tylosin (0.319 µg/mL). [] In vivo studies confirmed the superior efficacy of tilmicosin compared to tylosin in treating MG-infected chickens. [] Treated birds showed significant improvements in weight gain, reduced air sac lesions, lower clinical signs scores, and reduced mortality. []

Q11: Has resistance to this compound been observed?

A11: While resistance to this compound has been less frequent compared to some older macrolides, it has been reported in certain bacterial species, particularly Staphylococcus aureus. []

Q12: What happens if someone accidentally injects themselves with this compound?

A13: Accidental injection of this compound in humans can lead to serious cardiac events, including severe chest pain, electrocardiogram abnormalities, and potential myocardial injury. [] Immediate medical attention is crucial in such cases.

Q13: What are the common clinical applications of this compound in veterinary medicine?

A14: this compound is widely used in veterinary medicine for the treatment and control of bacterial infections, especially respiratory diseases, in various livestock species. It is commonly used in the treatment of bovine respiratory disease (BRD) in cattle [, ], enzootic pneumonia in swine caused by Actinobacillus pleuropneumoniae [, ], and Mycoplasma gallisepticum infections in poultry. []

Q14: Can this compound be used prophylactically in cattle at risk for BRD?

A15: Yes, this compound has been shown to be effective as a metaphylactic treatment for BRD in newly received beef calves. Studies have demonstrated that a single injection of this compound upon arrival at the feedlot can significantly reduce the incidence of BRD and improve weight gain compared to untreated controls. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)